molecular formula C14H19N3OS B5495632 (4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide

(4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide

Cat. No. B5495632
M. Wt: 277.39 g/mol
InChI Key: KLXTZFYKIKMEGO-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide, also known as AMPT, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of (4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide is based on its ability to inhibit tyrosine hydroxylase, which is a key enzyme in the synthesis of dopamine and other catecholamines. By blocking this enzyme, this compound reduces the production of these neurotransmitters, leading to a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including alterations in dopamine and norepinephrine levels, changes in heart rate and blood pressure, and alterations in mood and behavior. These effects make this compound a valuable tool for researchers studying the role of dopamine and other catecholamines in various physiological and pathological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide in scientific research is its ability to selectively inhibit tyrosine hydroxylase, allowing researchers to study the specific role of dopamine and other catecholamines in various physiological and pathological processes. However, there are also some limitations to using this compound, including the potential for off-target effects and the need for careful dosing to avoid unwanted side effects.

Future Directions

There are a number of potential future directions for research on (4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide and its effects on dopamine and other neurotransmitter systems. These include studies of the role of this compound in drug addiction, psychiatric disorders, and other pathological conditions, as well as investigations into the potential therapeutic applications of this compound and related compounds. Additionally, further research is needed to fully understand the mechanisms underlying the effects of this compound and to optimize its use as a research tool.

Synthesis Methods

(4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide can be synthesized using a variety of methods, including the reaction of allylamine with 3-methyl-1,3-thiazolidine-4-carboxylic acid, followed by the addition of pyridine-3-carboxaldehyde. The resulting compound can then be purified using standard techniques such as chromatography.

Scientific Research Applications

(4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide has been used in a wide range of scientific research applications, including studies of neurotransmitter systems, drug addiction, and psychiatric disorders. In particular, this compound has been shown to inhibit the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine and other catecholamines. This makes this compound a useful tool for studying the role of dopamine in various physiological and pathological processes.

properties

IUPAC Name

(4R)-3-methyl-N-prop-2-enyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-3-7-17(9-12-5-4-6-15-8-12)14(18)13-10-19-11-16(13)2/h3-6,8,13H,1,7,9-11H2,2H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXTZFYKIKMEGO-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CSCC1C(=O)N(CC=C)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CSC[C@H]1C(=O)N(CC=C)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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